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Compound of Interest

Compound Name:
(R)-(+)-2-Amino-3-methyl-1,1-

diphenyl-1-butanol

Cat. No.: B160854 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol, also known as (R)-Diphenylvalinol, is a

chiral amino alcohol that serves as a crucial building block and catalyst in modern organic

synthesis. Its rigid structure, conferred by the two phenyl groups, and its defined

stereochemistry make it an invaluable tool in the pharmaceutical and fine chemical industries

for the enantioselective synthesis of complex molecules. This guide provides a comprehensive

overview of its structure, properties, synthesis, and applications, with a focus on its role in

asymmetric catalysis.

Chemical Structure and Properties
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol possesses a well-defined three-

dimensional structure that is key to its function as a chiral auxiliary and catalyst. The molecule

features a stereocenter at the carbon atom bearing the amino group, which dictates the

stereochemical outcome of reactions in which it participates.

Table 1: Physicochemical Properties of (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
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Property Value Reference

CAS Number 86695-06-9 [1]

Molecular Formula C₁₇H₂₁NO [1]

Molecular Weight 255.35 g/mol [1]

Appearance
White to off-white crystalline

powder
[2]

Melting Point 95-99 °C [3]

Optical Activity
[α]²⁰/D +132° (c=1 in

chloroform)
[3]

Linear Formula
(CH₃)₂CHCH(NH₂)C(C₆H₅)₂O

H
[3]

Table 2: Spectroscopic Data Summary

Spectroscopic Technique
Key Features (Predicted and based on
similar structures)

¹H NMR

Aromatic protons (multiplet, ~7.2-7.6 ppm), CH-

N proton (doublet), Isopropyl protons (doublets

and multiplet), OH and NH₂ protons (broad

singlets).

¹³C NMR

Aromatic carbons (~125-145 ppm), Quaternary

carbon C-OH (~78 ppm), CH-N carbon (~60

ppm), Isopropyl carbons.

IR Spectroscopy

O-H and N-H stretching (broad, ~3100-3500

cm⁻¹), C-H stretching (aromatic and aliphatic,

~2800-3100 cm⁻¹), C=C stretching (aromatic,

~1450-1600 cm⁻¹), C-O stretching (~1050

cm⁻¹).
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Note: Experimentally determined spectra for this specific compound are not readily available in

public databases. The provided data is based on typical chemical shifts and absorption

frequencies for the functional groups present in the molecule.

Synthesis
The most common and efficient method for the synthesis of (R)-(+)-2-Amino-3-methyl-1,1-
diphenyl-1-butanol is through the reduction of the corresponding α-amino acid, (R)-valine.

This transformation can be achieved using a suitable reducing agent, such as a borane

complex.

Experimental Protocol: Synthesis via Reduction of (R)-
Valine
Materials:

(R)-Valine

Borane-tetrahydrofuran complex (BH₃·THF) or Borane-dimethyl sulfide complex (BH₃·SMe₂)

Anhydrous tetrahydrofuran (THF)

Aqueous hydrochloric acid (HCl)

Aqueous sodium hydroxide (NaOH)

Diethyl ether or Ethyl acetate

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon)

is charged with (R)-valine and anhydrous THF.

Addition of Reducing Agent: The borane complex (dissolved in THF if necessary) is added

dropwise to the stirred suspension of (R)-valine at 0 °C (ice bath).
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room

temperature and then heated to reflux for several hours until the reaction is complete

(monitored by TLC).

Quenching: The reaction is carefully quenched by the slow addition of aqueous HCl at 0 °C.

Work-up: The mixture is basified with aqueous NaOH until a pH of >10 is reached. The

aqueous layer is then extracted multiple times with an organic solvent such as diethyl ether

or ethyl acetate.

Purification: The combined organic extracts are washed with brine, dried over anhydrous

MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the

crude product.

Crystallization: The crude (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol can be further

purified by crystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl

acetate).

Starting Material Reaction Work-up & Purification

R-Valine Reduction with
Borane Complex (BH3) Acidic Quench Basic Extraction Crystallization Final_Product

(R)-(+)-2-Amino-3-methyl-
1,1-diphenyl-1-butanol
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Caption: Synthetic workflow for (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol.

Applications in Asymmetric Synthesis
The primary application of (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol is as a chiral

catalyst or auxiliary in asymmetric synthesis, most notably in the enantioselective reduction of

prochiral ketones to chiral secondary alcohols.

Mechanism of Action: Enantioselective Ketone
Reduction
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When used in conjunction with a borane source (e.g., BH₃·THF), (R)-(+)-2-Amino-3-methyl-
1,1-diphenyl-1-butanol forms a chiral oxazaborolidine catalyst in situ. This catalyst

coordinates with the prochiral ketone in a stereochemically defined manner, facilitating the

delivery of a hydride from the borane to one face of the carbonyl group, leading to the

formation of a specific enantiomer of the alcohol product.

The steric bulk of the diphenyl and isopropyl groups on the catalyst plays a crucial role in

directing the approach of the ketone, thereby ensuring high enantioselectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.scbt.com/p/r-2-amino-3-methyl-1-1-diphenyl-1-butanol-86695-06-9
https://www.tcichemicals.com/JP/en/p/A2533
https://www.tcichemicals.com/JP/en/p/A2533
https://www.sigmaaldrich.com/HK/zh/product/aldrich/551082
https://www.benchchem.com/product/b160854#r-2-amino-3-methyl-1-1-diphenyl-1-butanol-structure
https://www.benchchem.com/product/b160854#r-2-amino-3-methyl-1-1-diphenyl-1-butanol-structure
https://www.benchchem.com/product/b160854#r-2-amino-3-methyl-1-1-diphenyl-1-butanol-structure
https://www.benchchem.com/product/b160854#r-2-amino-3-methyl-1-1-diphenyl-1-butanol-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b160854?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160854?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

